N-(2,4-dimethylphenyl)-6-(4-ethylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
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Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups, including an amide group (-CONH2), a triazole ring, and a thiadiazine ring. These types of compounds are often used in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. X-ray diffraction is often used to determine the exact structure of such compounds .Scientific Research Applications
Energetic Materials Development
The [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine framework is utilized in the synthesis of energetic materials. These materials are designed to exhibit high performance with good thermal stability and insensitivity to external stimuli. For instance, compounds with this framework have been synthesized to achieve excellent detonation performance, comparable to the secondary-explosive benchmark, CL-20 . This suggests potential applications in the development of secondary explosives.
Cancer Therapeutics
Derivatives of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine have been explored as potential c-Met kinase inhibitors, which play a crucial role in cancer progression . Compounds with this structure have shown promising anti-tumor activity against various cancer cell lines, including A549, MCF-7, and HeLa, with IC50 values indicating potent efficacy. This highlights the compound’s potential in targeted cancer therapy.
Heat-Resistant Explosives
The structural motif of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has been incorporated into the design of heat-resistant explosives . These explosives are characterized by remarkable density, excellent thermal stability, and superior detonation performance, outperforming current heat-resistant explosives. This application is significant for military and industrial purposes where high-temperature conditions are prevalent.
Primary Explosives
Compounds based on the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine structure have been identified as highly sensitive but with excellent detonation performance, making them suitable as primary explosives . These materials are designed to initiate detonation of more stable secondary explosives and find applications in munitions and pyrotechnics.
Sensitivity and Stability Analysis
The [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine core has been the subject of studies to understand the relationship between molecular structure, weak interactions, and the sensitivity of energetic materials . This research is crucial for designing next-generation energetic materials with tailored properties for specific applications.
Design of Fused Ring Energetic Materials
Research efforts have been directed towards designing fused ring energetic materials using [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine as a starting point . By altering the substituent groups, scientists aim to create materials with varied properties for different applications, such as propellants, explosives, and pyrotechnic devices.
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(2,4-dimethylphenyl)-6-(4-ethylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5OS/c1-5-7-20-26-27-24-29(20)28-21(18-11-9-17(6-2)10-12-18)22(31-24)23(30)25-19-13-8-15(3)14-16(19)4/h8-14,21-22,28H,5-7H2,1-4H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZXHVGWJMLBBRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C2N1NC(C(S2)C(=O)NC3=C(C=C(C=C3)C)C)C4=CC=C(C=C4)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-6-(4-ethylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
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